molecular formula C16H16O3S B1613816 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-16-3

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1613816
CAS RN: 898779-16-3
M. Wt: 288.4 g/mol
InChI Key: PQBJGGGESYJIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,3-DM-5-DOT, is an organic compound of the thiophene family that has been studied for its potential application in a variety of scientific fields. The structure of 2,3-DM-5-DOT consists of a benzoyl group bound to a thiophene ring, with a dioxolane group attached to the thiophene ring. 2,3-DM-5-DOT has been studied in the fields of chemistry, materials science, and biology, due to its potential applications in the synthesis of new materials and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Antioxidant Activity

Thiophene derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antioxidant properties. For instance, new thiophene compounds obtained through Buchwald-Hartwig C-N cross-coupling exhibited significant antioxidant activity. Their effectiveness was assessed through various methods, such as reducing power, scavenging effect on radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation, demonstrating their potential in medicinal chemistry for developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Electrochemical and Electrochromic Properties

Another area of application is the development of electrochemical and electrochromic materials. For example, polymers based on thiophene derivatives, including carbazole-EDOT and dithienylpyrrole derivatives, have been synthesized and shown to exhibit multi-electrochromic properties. These materials displayed fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for use in electrochromic devices (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).

Organic Sensitizers for Solar Cells

Thiophene-based compounds have been explored as organic sensitizers for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, which include thiophene units, have been synthesized. Upon anchoring onto TiO2 film, these sensitizers achieved unprecedented efficiency in photon to current conversion, highlighting their potential in improving the efficiency of photovoltaic devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Antimicrobial Studies

Additionally, thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. Novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives pendant to the thieno[2,3-b]thiophene moiety exhibited promising results in antimicrobial evaluation, indicating their potential as new antimicrobial agents (Kheder & Mabkhot, 2012).

properties

IUPAC Name

(2,3-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-4-3-5-12(11(10)2)15(17)13-6-7-14(20-13)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBJGGGESYJIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641979
Record name (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-16-3
Record name (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 4
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.